molecular formula C28H46O3 B12767826 Tocol acetate CAS No. 6199-76-4

Tocol acetate

Cat. No.: B12767826
CAS No.: 6199-76-4
M. Wt: 430.7 g/mol
InChI Key: CBUJHSGSOYAVJD-UHFFFAOYSA-N
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Description

Tocol acetate is a derivative of tocol, a compound belonging to the vitamin E family. Tocols are known for their potent antioxidant properties and are essential for human health. This compound, specifically, is an esterified form of tocol, which enhances its stability and solubility in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tocol acetate can be synthesized through the esterification of tocol with acetic anhydride or acetyl chloride. The reaction typically involves the use of a catalyst such as pyridine or sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced by esterifying tocol extracted from natural sources such as vegetable oils. The extraction process involves solvent extraction followed by purification using chromatographic techniques. The esterification is then carried out in large reactors under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tocol acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form tocopheryl quinone, a compound with different biological activities.

    Reduction: Reduction of this compound can yield tocol, the parent compound.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the acetate group.

Major Products Formed

    Oxidation: Tocopheryl quinone

    Reduction: Tocol

    Substitution: Various tocol derivatives depending on the nucleophile used

Scientific Research Applications

Tocol acetate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and other organic reactions.

    Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.

    Medicine: Explored for its potential in preventing and treating diseases related to oxidative stress, such as cardiovascular diseases and cancer.

    Industry: Used in the formulation of dietary supplements, cosmetics, and pharmaceuticals due to its stability and bioavailability.

Mechanism of Action

Tocol acetate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include lipid membranes, where it prevents lipid peroxidation, and various cellular proteins and DNA, where it prevents oxidative modifications. The pathways involved include the activation of antioxidant response elements and the inhibition of pro-oxidant enzymes.

Comparison with Similar Compounds

Similar Compounds

    Tocopherols: α-Tocopherol, β-Tocopherol, γ-Tocopherol, δ-Tocopherol

    Tocotrienols: α-Tocotrienol, β-Tocotrienol, γ-Tocotrienol, δ-Tocotrienol

Uniqueness

Tocol acetate is unique among its counterparts due to its esterified form, which enhances its stability and solubility. This makes it more suitable for certain applications, such as in the formulation of supplements and cosmetics, where stability is crucial. Additionally, the esterified form may have different bioavailability and metabolic pathways compared to non-esterified tocols.

Properties

CAS No.

6199-76-4

Molecular Formula

C28H46O3

Molecular Weight

430.7 g/mol

IUPAC Name

[2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] acetate

InChI

InChI=1S/C28H46O3/c1-21(2)10-7-11-22(3)12-8-13-23(4)14-9-18-28(6)19-17-25-20-26(30-24(5)29)15-16-27(25)31-28/h15-16,20-23H,7-14,17-19H2,1-6H3

InChI Key

CBUJHSGSOYAVJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C

Origin of Product

United States

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